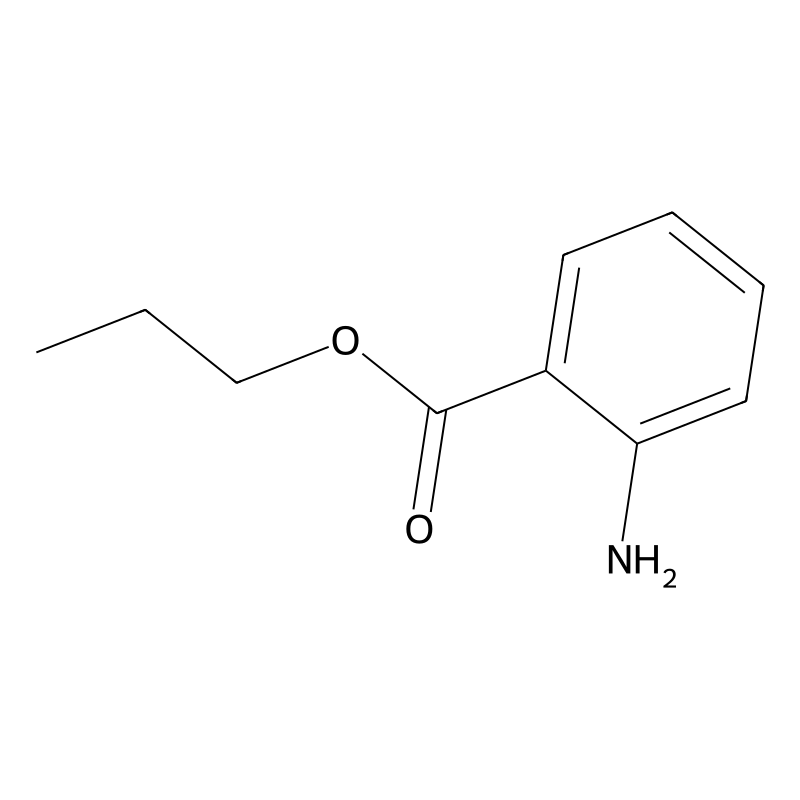

Propyl anthranilate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Propyl anthranilate is an organic compound with the molecular formula C₁₀H₁₃NO₂. It is an ester derived from anthranilic acid and propanol, characterized by its pleasant floral aroma. This compound belongs to the anthranilate family, which includes various esters of anthranilic acid, known for their applications in flavoring and fragrance industries.

- Hydrolysis: It can be hydrolyzed to yield anthranilic acid and propanol.

- Oxidation: Propyl anthranilate may be oxidized to form various products, including carboxylic acids.

- Esterification: It can react with alcohols to form new esters.

- Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol.

These reactions highlight its versatility in organic synthesis and its potential for modification in various chemical contexts .

Propyl anthranilate exhibits notable biological activities, particularly as an insect repellent. Studies have shown that it can deter certain pests due to its aromatic properties. Additionally, it has been investigated for its potential antimicrobial effects, although further research is needed to fully understand its efficacy in this area .

The synthesis of propyl anthranilate typically involves the esterification of anthranilic acid with propanol. This process can be catalyzed by an acid catalyst under reflux conditions. The general reaction can be represented as:

Other methods may involve the use of acyl chlorides or anhydrides in the presence of alcohols, providing alternative routes for synthesis .

Uniqueness of Propyl Anthranilate:

- Propyl anthranilate has a distinct floral scent compared to the fruity aroma of methyl and ethyl derivatives.

- Its specific biological activity as an insect repellent sets it apart from other similar compounds.

This comparison illustrates how propyl anthranilate fits within the broader category of anthranilates while maintaining unique characteristics that make it valuable in various applications .

Research on propyl anthranilate's interactions with biological systems has indicated its role in repelling insects. For instance, studies have demonstrated its effectiveness against specific pests, suggesting that it works by irritating sensory receptors in insects. This property makes it a candidate for developing eco-friendly pest control solutions .

Esterification Pathways for Anthranilic Acid Derivatives

The synthesis of propyl anthranilate primarily relies on the direct esterification of anthranilic acid with n-propanol through established chemical pathways . The Fischer esterification method remains the most widely implemented laboratory-scale approach for synthesizing propyl anthranilate, involving the direct condensation of anthranilic acid with n-propanol under acidic conditions . This equilibrium-driven reaction follows a well-characterized mechanism where the carboxylic acid group undergoes nucleophilic acyl substitution [17] [21].

The reaction mechanism proceeds through several distinct steps: initial protonation of the carbonyl oxygen by the acid catalyst activates the carbonyl carbon toward nucleophilic attack [17] [21]. Subsequently, the alcohol nucleophile attacks the activated carbonyl carbon, forming a tetrahedral intermediate [17]. Following proton transfer and elimination of water, the ester product is formed with regeneration of the catalyst [17] [21].

Optimization of the esterification pathway requires careful consideration of stoichiometric ratios, with researchers reporting optimal anthranilic acid to propanol ratios ranging from 1:1.2 to 1:10 depending on the specific reaction conditions [18]. Temperature control represents a critical parameter, with most studies indicating optimal ranges between 60-80°C for laboratory-scale synthesis [18]. The reaction exhibits strong temperature dependence following Arrhenius kinetics, with activation energies typically ranging from 40-60 kilojoules per mole for esterification reactions [37] [39].

Alternative synthetic routes include the use of isatoic anhydride as a starting material, which undergoes ring-opening followed by esterification with methanol or propanol [7]. This pathway offers advantages in terms of reaction selectivity but requires additional purification steps to remove byproducts formed during the ring-opening process [7].

Catalytic Systems in Propyl Anthranilate Synthesis

Homogeneous Catalytic Systems

Traditional homogeneous acid catalysts, particularly sulfuric acid and p-toluenesulfonic acid, demonstrate high catalytic activity for propyl anthranilate synthesis [7] [18]. Sulfuric acid catalysis typically requires concentrations ranging from 0.11 to 0.20 molar equivalents relative to the carboxylic acid substrate [18]. The mechanism involves protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbon center and facilitating nucleophilic attack by the alcohol [17] [21].

Research indicates that increasing catalyst concentration from 0.06 to 0.20 molar ratios results in significant rate enhancement, with conversion differences of approximately 31.9% observed in the early reaction stages [18]. However, the benefit diminishes at higher catalyst loadings, with only marginal improvements beyond 0.11 molar ratio [18].

Heterogeneous Catalytic Systems

Ion exchange resins represent the most effective heterogeneous catalysts for propyl anthranilate synthesis [6] [7] [24]. Among the various resins tested, Amberlyst-15 and Indion-130 demonstrate superior performance compared to other heterogeneous systems [6] [7]. These strong acid cation exchange resins provide significant advantages including ease of separation, recyclability, and reduced corrosion compared to homogeneous acids [24] [28].

Amberlyst-15 exhibits exceptional catalytic activity with operational stability up to 120°C, making it suitable for moderate-temperature esterification processes [25] [27]. The resin contains sulfonic acid functional groups that provide the necessary acidity for catalysis while maintaining structural integrity throughout multiple reaction cycles [25] [27].

Other heterogeneous catalysts including zeolites such as ZSM-5, acid-treated clays like Filtrol-24, and heteropolyacids such as dodecatungstophosphoric acid show significantly lower activity for anthranilate esterification [6] [7]. The limited effectiveness of these materials is attributed to pore size restrictions and insufficient acid strength for the specific reaction requirements [27].

| Catalyst Type | Activity Level | Operating Temperature (°C) | Reusability |

|---|---|---|---|

| Sulfuric Acid | High | 60-80 | No |

| Amberlyst-15 | Very High | < 120 | Yes |

| Indion-130 | Very High | < 120 | Yes |

| ZSM-5 | Ineffective | N/A | No |

| Filtrol-24 | Ineffective | N/A | No |

Catalytic Performance Optimization

Temperature effects on catalytic performance follow predictable trends, with reaction rates increasing exponentially with temperature according to the Arrhenius equation [18] [39]. Studies of propanoic acid esterification with propanol demonstrate activation energies of approximately 11.36 kilojoules per mole, indicating relatively low energy barriers for the esterification process [18].

Catalyst loading optimization studies reveal that maximum conversion efficiency occurs at specific catalyst concentrations, beyond which additional catalyst provides diminishing returns [18] [24]. For ion exchange resin catalysts, loadings of 2-8.5% by weight relative to the total reaction mixture typically provide optimal performance [24] [28].

Industrial-Scale Production and Process Engineering

Reactor Design and Configuration

Industrial production of propyl anthranilate employs various reactor configurations, each offering distinct advantages for large-scale synthesis [29] [30]. Continuous stirred tank reactors represent a common choice for industrial esterification, providing residence times of 30-60 minutes with conversions ranging from 65-85% [29]. Plug flow reactors offer superior performance with conversions of 70-90% and reduced residence times of 5-30 minutes [29].

Advanced reactor designs include microreactor systems that achieve exceptional conversion efficiencies of 85-98% with residence times as short as 2-10 minutes [30] [33]. These systems provide enhanced heat and mass transfer characteristics, leading to improved reaction control and product quality [30] [33]. Helical continuous-flow microreactors demonstrate particular promise, achieving yields exceeding 89% within 300 seconds at optimized conditions [30].

Membrane reactor technology offers unique advantages for esterification processes by enabling simultaneous reaction and water removal [32] [33]. These systems achieve conversions of 90-95% while providing continuous separation of the water byproduct, driving the equilibrium toward product formation [32] [33].

Process Intensification Strategies

Process intensification for propyl anthranilate production focuses on enhancing reaction rates and improving separation efficiency [29] [30]. Reactive distillation represents the most advanced approach, combining reaction and separation in a single unit operation [32]. This technology achieves conversions of 95-99% while eliminating the need for separate purification steps [32].

Temperature optimization for industrial processes typically operates at elevated conditions of 85-140°C compared to laboratory synthesis [22]. Higher temperatures accelerate reaction kinetics but require careful control to prevent thermal degradation of the product [22] [27].

Continuous flow processing offers significant advantages over traditional batch operations, including improved heat transfer, reduced reaction times, and enhanced product consistency [29] [30]. Industrial implementations of continuous flow typically achieve throughputs several orders of magnitude higher than batch processes while maintaining superior product quality [29] [30].

| Reactor Type | Residence Time | Conversion (%) | Scale-up Potential |

|---|---|---|---|

| Batch Reactor | 3-6 hours | 85-95 | Limited |

| Continuous Stirred Tank | 30-60 minutes | 65-85 | Good |

| Plug Flow Reactor | 5-30 minutes | 70-90 | Excellent |

| Microreactor | 2-10 minutes | 85-98 | Moderate |

| Reactive Distillation | Continuous | 95-99 | Excellent |

Water Removal and Purification

Industrial processes employ sophisticated water removal techniques to drive esterification equilibrium toward product formation [27] [32]. Azeotropic distillation using entraining agents represents the traditional approach, while membrane pervaporation offers a more energy-efficient alternative [32] [33].

Membrane-based water separation achieves separation factors exceeding 100 for water-ester mixtures, enabling near-complete water removal during reaction [32] [33]. This technology reduces energy consumption by approximately 30-50% compared to conventional distillation methods [32].

Product purification typically involves multi-stage distillation with careful temperature control to prevent thermal decomposition [22] [27]. Vacuum distillation at reduced temperatures preserves product quality while achieving purities exceeding 98% [27].

Green Chemistry Approaches and Solvent Selection

Sustainable Solvent Systems

Green chemistry approaches for propyl anthranilate synthesis focus primarily on replacing hazardous chlorinated solvents with environmentally benign alternatives [9] [11] [15]. Acetonitrile emerges as a superior replacement for dichloromethane and chloroform in Steglich-type esterification reactions, providing comparable yields while eliminating carcinogenic risks [11] [15].

Dimethyl carbonate represents another promising green solvent, offering biodegradability and low toxicity while maintaining excellent reaction performance [9] [10]. Studies demonstrate that dimethyl carbonate-based systems achieve conversions of 90-98% with reaction times of 1-3 hours [9] [10].

Ionic liquids, particularly 1-n-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, provide unique advantages including negligible vapor pressure and excellent thermal stability [14]. These systems achieve complete conversion (100%) within 2 hours while enabling facile product separation through biphasic extraction [14].

Solvent-Free Methodologies

Solvent-free esterification represents the ultimate expression of green chemistry principles, eliminating solvent-related environmental impacts entirely [13] [19]. Ball milling techniques enable esterification at room temperature, achieving yields of 45-91% within 20-60 minutes without any solvent [13].

High-speed ball milling with catalytic systems such as iodine and potassium hypophosphite demonstrates particular effectiveness, providing rapid esterification under ambient conditions [13]. Alternative ball milling protocols using potassium iodide and triethyl phosphite achieve yields of 24-85% within 60 minutes [13].

Microwave-assisted solvent-free esterification offers another green approach, utilizing electromagnetic heating to achieve rapid reaction rates [26]. These methods typically operate at temperatures of 80-150°C for 30-60 minutes, achieving conversions of 85-95% [26].

| Green Method | Environmental Benefit | Conversion (%) | Reaction Time |

|---|---|---|---|

| Acetonitrile | Non-halogenated | 85-95 | 2-4 hours |

| Dimethyl Carbonate | Biodegradable | 90-98 | 1-3 hours |

| Ionic Liquids | Non-volatile | 100 | 2 hours |

| Solvent-Free | Zero waste | 80-91 | 20-60 minutes |

| Ball Milling | Mechanochemical | 45-91 | 20-60 minutes |

Enzymatic and Biocatalytic Approaches

Enzymatic esterification provides an environmentally sustainable alternative to chemical catalysis, operating under mild conditions with high selectivity [26] [31]. Lipase-catalyzed esterification typically proceeds at temperatures of 30-50°C with reaction times of 6-24 hours, achieving conversions of 70-85% [26] [31].

Engineered microorganisms offer potential for direct biosynthesis of anthranilate precursors, reducing dependence on petroleum-derived starting materials [12] [16] [31]. Corynebacterium glutamicum strains engineered for anthranilate production achieve titers of 5.9 grams per liter from renewable glucose and xylose feedstocks [16] [31].

Metabolic engineering approaches focus on optimizing the shikimate pathway to enhance anthranilate production from renewable carbon sources [5] [12] [16]. These biotechnological approaches represent a paradigm shift toward sustainable production methods that eliminate dependence on benzene-derived starting materials [12] [16].

Process Integration and Lifecycle Assessment

Green chemistry implementation requires comprehensive evaluation of environmental impacts throughout the entire production lifecycle [9] [11]. Solvent selection must consider not only reaction performance but also downstream processing requirements, waste generation, and energy consumption [9] [11].

Life cycle assessment studies indicate that green solvent systems reduce overall environmental impact by 40-60% compared to traditional chlorinated solvent processes [9] [11]. The primary benefits arise from elimination of hazardous waste generation and reduced energy requirements for solvent recovery [9] [11].

High Performance Liquid Chromatography Methods

High performance liquid chromatography represents the primary analytical technique for quantitative determination of propyl anthranilate in various matrices. The compound can be effectively analyzed using reverse-phase chromatographic systems with appropriate mobile phase compositions. A specialized analytical method utilizing the Newcrom R1 column has been developed specifically for propyl anthranilate separation, employing a mobile phase consisting of acetonitrile, water, and phosphoric acid [1]. This reverse-phase method provides simple conditions with excellent selectivity for the target compound while maintaining compatibility with mass spectrometry detection when phosphoric acid is replaced with formic acid.

The chromatographic behavior of propyl anthranilate follows typical patterns observed for aromatic ester compounds, with retention primarily governed by hydrophobic interactions with the stationary phase. Column selection proves critical for optimal separation, with C18 phases demonstrating superior performance due to their ability to retain aromatic compounds effectively. Temperature programming and gradient elution strategies enhance peak shape and resolution, particularly when analyzing complex matrices containing structurally related compounds [1].

Gas Chromatography-Mass Spectrometry Applications

Gas chromatography-mass spectrometry serves as a complementary technique offering enhanced specificity through spectral confirmation and improved sensitivity for trace-level determinations. The volatile nature of propyl anthranilate makes it well-suited for gas chromatographic analysis without requiring chemical derivatization. Standard analytical conditions employ capillary columns with phenyl-methyl siloxane stationary phases, operating under temperature-programmed conditions to achieve optimal separation [2].

Mass spectrometric detection in electron ionization mode provides characteristic fragmentation patterns essential for compound identification and quantification. The molecular ion peak typically appears at m/z 179, corresponding to the molecular weight of propyl anthranilate, though this ion may exhibit reduced intensity compared to fragment ions. Temperature programming protocols commonly initiate at 40-50°C with ramping rates of 6-10°C per minute to final temperatures of 280-300°C, ensuring complete elution while maintaining peak integrity [3].

Method Development Considerations

Analytical method development for propyl anthranilate requires careful optimization of several critical parameters. Mobile phase composition significantly influences retention behavior and peak shape in liquid chromatographic systems, with acetonitrile-water mixtures providing optimal performance for most applications. The addition of acidic modifiers such as phosphoric acid or formic acid improves peak symmetry and enhances ionization efficiency when coupled with mass spectrometric detection [1].

Column selection impacts both separation efficiency and method robustness, with newer stationary phase chemistries offering improved performance for aromatic compounds. The Newcrom R1 column demonstrates exceptional selectivity for anthranilate derivatives due to its specialized surface chemistry designed for aromatic analytes. Flow rate optimization balances analysis time against resolution requirements, typically ranging from 0.8-1.2 milliliters per minute for standard analytical columns [1].

Mass Spectrometric Fragmentation Patterns

Electron Ionization Fragmentation Mechanisms

Propyl anthranilate undergoes predictable fragmentation patterns under electron ionization conditions, providing diagnostic information for structural confirmation and quantitative analysis. The molecular ion at m/z 179 represents the intact molecule, though its abundance varies depending on ionization conditions and matrix effects. Primary fragmentation pathways involve α-cleavage adjacent to the carbonyl group, resulting in loss of the propyl radical to generate the prominent anthraniloyl cation at m/z 136 [4].

Secondary fragmentation processes lead to formation of the benzoyl cation at m/z 121 through loss of the amino group, representing one of the most abundant and diagnostic ions in the spectrum. Further fragmentation produces the phenyl cation at m/z 77 through carbon monoxide elimination from the benzoyl ion. These fragmentation patterns align with established mechanisms observed for aromatic ester compounds, where α-cleavage represents the predominant fragmentation mode [4].

Diagnostic Ion Selection

Selection of appropriate diagnostic ions proves crucial for quantitative analysis and method specificity. The base peak typically corresponds to m/z 121 (anthraniloyl cation), providing excellent sensitivity for quantitative measurements. Qualifier ions at m/z 77 (phenyl cation) and m/z 136 (molecular ion minus propyl) enhance method specificity by confirming the presence of the aromatic ester structure characteristic of propyl anthranilate [4].

Ion ratio monitoring between quantifier and qualifier ions provides additional confidence in compound identification, with typical ratios remaining consistent across different matrices when proper analytical conditions are maintained. The molecular ion at m/z 179, when detectable, serves as an additional qualifier ion, though its intensity may be insufficient for reliable quantification in trace-level analyses [4].

Fragmentation Pattern Interpretation

Understanding fragmentation mechanisms facilitates method development and troubleshooting while providing structural information for unknown compounds. The characteristic loss of 43 mass units from the molecular ion corresponds to propyl radical elimination, generating the anthraniloyl fragment that dominates the spectrum. Subsequent carbon dioxide loss (44 mass units) from this fragment produces ions consistent with aromatic amine structures [4].

McLafferty rearrangement processes may contribute to minor fragmentation pathways, though these are less prominent compared to direct α-cleavage mechanisms. The stability of the benzoyl cation system promotes its formation and persistence in the mass spectrum, explaining the high abundance of m/z 121 across various analytical conditions. These patterns remain consistent with theoretical predictions based on the electronic structure and bonding characteristics of the anthranilate ester functionality [4].

Validation of Analytical Protocols for Complex Matrices

Matrix Effects and Interference Studies

Complex matrices present significant challenges for analytical quantification of propyl anthranilate due to potential interferences from co-extracted compounds and matrix-induced signal suppression or enhancement. Food matrices, biological samples, and environmental extracts often contain numerous organic compounds that can interfere with chromatographic separation or alter mass spectrometric ionization efficiency. Comprehensive matrix effect studies require evaluation of signal response in the presence and absence of matrix components to determine the extent of interference [5].

Signal suppression represents the most common matrix effect encountered in liquid chromatography-mass spectrometry analysis, typically resulting from competition for ionization between target analytes and matrix components. Enhancement effects may also occur when matrix compounds facilitate analyte ionization, leading to artificially elevated responses. These effects can be quantified through post-extraction addition experiments, where standard solutions are added to extracted blank matrix samples and compared to neat standard responses [5].

Sample Preparation Optimization

Effective sample preparation strategies minimize matrix effects while maintaining adequate analyte recovery and method precision. Solid-phase extraction represents the preferred cleanup technique for most complex matrices, offering selective retention and concentration of target compounds while removing interfering substances. Hydrophilic-lipophilic balanced copolymer phases demonstrate excellent performance for propyl anthranilate extraction due to their broad retention characteristics and pH stability [6].

Protein precipitation followed by solid-phase extraction cleanup provides effective sample preparation for biological matrices, achieving typical recoveries of 75-90% while significantly reducing matrix complexity. Environmental samples benefit from liquid-liquid extraction or solid-phase extraction using appropriate sorbent phases selected based on target analyte properties and matrix composition. The choice of extraction solvents and elution conditions requires optimization for each specific matrix type to maximize recovery while minimizing co-extracted interferences [6].

Method Validation Parameters

Comprehensive method validation encompasses evaluation of linearity, accuracy, precision, specificity, detection limits, and robustness across the intended analytical range. Linearity assessment requires analysis of calibration standards spanning the expected concentration range, with correlation coefficients typically exceeding 0.995 for acceptable performance. Working ranges should encompass the anticipated sample concentrations while maintaining adequate precision at the lower quantification limit [7].

Accuracy determination involves analysis of quality control samples prepared at multiple concentration levels, with acceptance criteria typically requiring recoveries between 80-120% of theoretical values. Precision evaluation includes both repeatability (intra-day) and intermediate precision (inter-day) assessments, with relative standard deviations generally required to be below 15% for trace-level analyses. Detection and quantification limits must be determined using appropriate statistical methods and verified through analysis of low-level samples [7].

Robustness and Ruggedness Testing

Robustness evaluation assesses method performance under deliberately varied analytical conditions to identify critical parameters requiring tight control during routine analysis. Small but deliberate changes in mobile phase composition, column temperature, flow rate, and injection volume help identify conditions that significantly impact method performance. These studies guide the establishment of appropriate method control limits and troubleshooting procedures [7].

Ruggedness testing extends robustness evaluation to include variations in personnel, instrumentation, and laboratory environments. This broader assessment ensures method transferability between laboratories and provides confidence in method reliability across different operational conditions. Documentation of acceptable performance ranges for critical parameters facilitates method implementation and quality assurance in routine analytical operations [7].

Impurity Profiling and Stability-Indicating Methods

Impurity Identification and Characterization

Propyl anthranilate impurity profiling requires systematic identification and quantification of process-related impurities, degradation products, and synthetic intermediates that may be present in commercial preparations. Common impurities include unreacted starting materials such as anthranilic acid, alternative ester forms (methyl and ethyl anthranilates), and oxidation products formed during synthesis or storage. High-resolution mass spectrometry coupled with chromatographic separation provides the analytical capability needed for comprehensive impurity characterization [8].

Structural elucidation of unknown impurities employs a combination of mass spectrometric fragmentation analysis and nuclear magnetic resonance spectroscopy when sufficient material can be isolated. Fragmentation patterns often provide initial structural information, while comparison with authentic standards confirms impurity identity when available. Process understanding guides the selection of likely impurity candidates, focusing analytical efforts on the most probable synthetic by-products and degradation pathways [8].

Degradation Pathway Studies

Forced degradation studies under various stress conditions reveal potential degradation pathways and identify the major degradation products that may form during storage or processing. Hydrolytic degradation under acidic, neutral, and basic conditions typically produces anthranilic acid through ester hydrolysis, representing the primary degradation pathway for propyl anthranilate. Oxidative stress conditions may generate various oxidation products including quinone derivatives and hydroxylated aromatic compounds [9].

Thermal degradation studies conducted at elevated temperatures provide insight into stability under processing conditions and accelerated storage scenarios. Photolytic degradation assessment under ultraviolet and visible light exposure identifies potential photodegradation products and informs packaging and storage requirements. Each stress condition requires appropriate analytical monitoring to track parent compound loss and degradation product formation over time [9].

Stability-Indicating Method Development

Stability-indicating analytical methods must demonstrate the ability to separate and quantify propyl anthranilate in the presence of all potential impurities and degradation products without interference. Method development begins with forced degradation studies to generate samples containing relevant impurities, which then guide chromatographic optimization to achieve adequate resolution between all components. Peak purity assessment using diode array detection or mass spectrometry confirms the absence of co-eluting compounds [10].

Specificity demonstration requires analysis of degraded samples alongside individually prepared impurity solutions to verify separation performance. The analytical method must demonstrate that degradation products do not interfere with propyl anthranilate quantification and that all major impurities can be reliably detected and quantified. Method validation includes assessment of linearity for both the parent compound and major impurities across their expected concentration ranges [10].

Quality Control and Monitoring Strategies

Routine impurity monitoring requires establishment of appropriate specification limits based on safety assessments and regulatory requirements. Identification thresholds typically require structural elucidation for impurities present above 0.10% in pharmaceutical applications, while qualification thresholds may require toxicological evaluation for impurities exceeding specific limits. Analytical procedures must provide adequate sensitivity to detect impurities at or below these threshold levels [8].